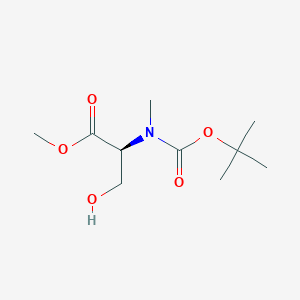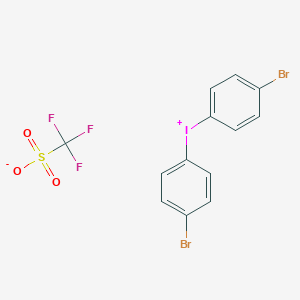
4-(4-Methylphenyl)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative of 4-(4-methylphenyl)butanoic acid. This compound is characterized by the presence of a butanoyl chloride group attached to a 4-methylphenyl ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Methylphenyl)butanoyl chloride can be synthesized through the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves the following steps:
Starting Material: 4-(4-Methylphenyl)butanoic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Solvent: Anhydrous dichloromethane (DCM) or another suitable solvent.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at room temperature. The mixture is stirred until the evolution of gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is concentrated under reduced pressure to obtain the crude this compound, which can be purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: Acts as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the 4-(4-methylphenyl)butanoyl group into aromatic compounds.
Hydrolysis: Reacts with water to form 4-(4-methylphenyl)butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base (e.g., pyridine) to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Lewis Acids: Used in Friedel-Crafts acylation reactions to facilitate the formation of acylated aromatic compounds.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.
科学的研究の応用
4-(4-Methylphenyl)butanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biochemistry: Utilized in the modification of biomolecules for studying their structure and function
作用機序
The mechanism of action of 4-(4-methylphenyl)butanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the final product .
類似化合物との比較
Similar Compounds
4-Phenylbutanoyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methoxyphenyl)butanoyl Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
4-(4-Chlorophenyl)butanoyl Chloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-(4-Methylphenyl)butanoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final products formed in chemical reactions. This structural feature can affect the steric and electronic environment, leading to differences in reaction rates and selectivity compared to similar compounds .
特性
IUPAC Name |
4-(4-methylphenyl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRYFUUXYXKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)


![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)

